2-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S/c1-23-15-8-3-11(9-16(15)24-2)18-21-14(10-25-18)17(22)20-13-6-4-12(19)5-7-13/h3-10H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISCEHVNDBDPET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide is a thiazole derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C19H18FNO3S
- Molecular Weight : 357.42 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a thiazole ring linked to a carboxamide group and substituted phenyl rings, which are critical for its biological activity.
Biological Activity Overview
The biological activities of thiazole derivatives have been widely studied, particularly their anticancer and anti-inflammatory properties. The specific compound shows promise in several areas:
Antitumor Activity
Research indicates that thiazole compounds can inhibit tumor growth by targeting specific kinases involved in cell division. For instance:
- Aurora Kinase Inhibition : Studies have demonstrated that thiazole derivatives can inhibit aurora kinases, which are crucial for mitosis. The inhibition leads to cell cycle arrest and apoptosis in cancer cells .
- Cytotoxicity : The compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown an IC50 value of approximately 1.61 µg/mL against Jurkat cells, indicating significant cytotoxic potential .
Anti-inflammatory Properties
Thiazole derivatives are also recognized for their anti-inflammatory actions:
- COX Inhibition : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. Preliminary results suggest effective inhibition with IC50 values comparable to known anti-inflammatory drugs .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives:
- Substituent Effects : The presence of methoxy groups on the phenyl ring enhances electron density, which is believed to increase binding affinity to target proteins .
- Fluorine Substitution : The fluorine atom on the phenyl ring may enhance lipophilicity, improving membrane permeability and bioavailability.
Case Studies
- Study on Anticancer Activity : A study conducted on various thiazole derivatives revealed that those with similar structural motifs to our compound exhibited significant antiproliferative effects against HT29 colon cancer cells. The study highlighted the importance of the thiazole moiety in mediating these effects .
- Assessment of Anti-inflammatory Effects : Another research project focused on evaluating the anti-inflammatory potential of similar compounds showed that derivatives with a carboxamide group significantly reduced inflammation markers in vitro and in vivo models .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
N-(4-Fluorophenyl)-2-[(Phenylsulfonyl)Amino]-1,3-Thiazole-4-Carboxamide
- Structural Difference : Replaces the 3,4-dimethoxyphenyl group with a sulfonamide-linked phenyl ring.
- This derivative may exhibit altered pharmacokinetics due to increased polarity .
2-(4-Chlorobenzyl)-N-(4-Methoxybenzyl)-1,3-Thiazole-4-Carboxamide
- Structural Difference : Substitutes the 3,4-dimethoxyphenyl with a 4-chlorobenzyl group and the 4-fluorophenyl with a 4-methoxybenzyl carboxamide.
- Impact : The chloro group enhances electronegativity, while the methoxybenzyl moiety increases steric bulk. This compound (MW: 372.87) has lower molecular weight than the target compound (~408.44 estimated), suggesting differences in membrane permeability .
N-(4-Fluorophenyl)-2-[(4-Methoxyphenyl)Methyl]-1,3-Thiazole-4-Carboxamide
- Structural Difference : Features a 4-methoxybenzyl group instead of 3,4-dimethoxyphenyl.
Antagonistic Activity Against LPA Receptors
- Analog: Carboxamide derivatives with benzoyl or pyridinyl substituents (e.g., 2-{[(3,5-dimethoxy-4-methylbenzoyl)(3-phenylpropyl)amino]methyl}-1,3-thiazole-4-carboxamide) act as LPA receptor antagonists .
- Comparison : The target compound’s 3,4-dimethoxyphenyl group may mimic the hydrophobic interactions of the 3,5-dimethoxy-4-methylbenzoyl group, but the absence of a propyl linker could limit receptor engagement.
CK1δ Inhibitors
- Analog : 3-(3,4-Dimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)propanamide (Compound 193) inhibits CK1δ with an IC₅₀ < 100 nM .
- Comparison : While sharing the 3,4-dimethoxyphenyl and 4-fluorophenyl motifs, the imidazole-pyridine scaffold in Compound 193 offers distinct binding geometry compared to the thiazole-carboxamide core.
Physicochemical Properties
| Property | Target Compound | N-(4-Fluorophenyl)-2-[(4-Methoxyphenyl)Methyl]-... | 2-(4-Chlorobenzyl)-N-(4-Methoxybenzyl)-... |
|---|---|---|---|
| Molecular Weight (g/mol) | ~408.44 | ~383.42 | 372.87 |
| LogP (Predicted) | 3.8–4.2* | 3.1–3.5 | 3.6–4.0 |
| Hydrogen Bond Acceptors | 6 | 5 | 5 |
*Predicted using QSPR models.
Key Research Findings
- Bioactivity: Thiazole-carboxamides with 3,4-dimethoxy and 4-fluoro substituents show enhanced kinase inhibition compared to monosubstituted analogs, likely due to optimized hydrophobic and electronic interactions .
- Toxicity : GUSAR-online models predict low acute toxicity (LD₅₀ > 500 mg/kg) for dimethoxyphenyl-thiazole derivatives, similar to related triazole-thioacetates .
- Synthetic Challenges : Carboxamide coupling steps often require CDI (1,1'-carbonyldiimidazole) or DCC (dicyclohexylcarbodiimide) for high yields, as seen in .
Q & A
Q. Key Intermediates :
- 4-Fluoro-N-(3,4-dimethoxyphenyl)benzenecarboximidoyl chloride (pre-thiazole intermediate).
- Thiazole-4-carboxylic acid (activated as a mixed anhydride for amidation) .
How can researchers optimize reaction conditions to improve the yield of this thiazole derivative?
Level : Advanced (Process Chemistry)
Methodological Answer :
Critical parameters include:
- Temperature : Thiazole cyclization proceeds optimally at 80–90°C (lower temperatures favor incomplete ring closure; higher temperatures risk decomposition) .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization (yield increases from 60% to 85%) .
- Solvent : Polar aprotic solvents (DMF or DMSO) enhance solubility of methoxy-substituted intermediates .
- Workflow : Monitor reaction progress via TLC (Rf = 0.3–0.5 in 1:1 ethyl acetate/hexane) to terminate reactions at >90% conversion.
What spectroscopic methods are most effective for characterizing the structure of this compound?
Level : Basic (Analytical Chemistry)
Methodological Answer :
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–3.9 ppm), fluorophenyl (δ ~7.2–7.4 ppm), and thiazole protons (δ ~8.1–8.3 ppm). Compare with computed spectra (DFT/B3LYP/6-31G*) for validation .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 386.1124 (theoretical: 386.1128) .
- IR Spectroscopy : Identify carbonyl (C=O stretch at ~1680 cm⁻¹) and thiazole ring (C=N at ~1600 cm⁻¹) .
How should discrepancies in NMR spectral data between computational predictions and experimental results be resolved?
Level : Advanced (Data Analysis)
Methodological Answer :
- Solvent Effects : Re-run NMR in deuterated DMSO (experimental default) to match computational solvent models .
- Conformational Analysis : Use molecular dynamics (MD) simulations to identify dominant conformers influencing chemical shifts .
- Cross-Validation : Compare with structurally analogous compounds (e.g., 4-phenyl-1,3-thiazole derivatives) to isolate substituent-specific shifts .
What in vitro models are appropriate for assessing the compound’s biological activity?
Level : Basic (Pharmacology)
Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based kinase assays (e.g., EGFR or MAPK) at 1–10 µM concentrations .
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa or MCF-7) via MTT assay, with IC₅₀ calculations .
- Solubility : Pre-dissolve in DMSO (final concentration ≤0.1% to avoid solvent toxicity) .
How can researchers address contradictions between in vitro potency and in vivo efficacy observed in preclinical studies?
Level : Advanced (Translational Research)
Methodological Answer :
- Pharmacokinetics (PK) : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models. Low oral bioavailability may require prodrug strategies .
- Metabolic Stability : Incubate with liver microsomes to identify rapid degradation (e.g., demethylation of methoxy groups) .
- Formulation : Use nanoemulsions or liposomes to enhance solubility and reduce clearance .
What computational approaches are used to study the compound’s binding interactions with biological targets?
Level : Advanced (Structural Biology)
Methodological Answer :
- Docking Simulations : AutoDock Vina or Schrödinger Suite to predict binding poses in kinase ATP pockets (validate with ΔG calculations) .
- MD Simulations : Analyze ligand-protein stability over 100-ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
- QSAR : Corolate substituent electronegativity (e.g., fluorine vs. methoxy) with IC₅₀ values to guide analog design .
What strategies are recommended for modifying substituents to enhance solubility without compromising activity?
Level : Advanced (Medicinal Chemistry)
Methodological Answer :
- Methoxy Replacement : Substitute with morpholine or PEG groups to improve aqueous solubility (logP reduction from 3.5 to 2.8) .
- Fluorophenyl Modifications : Introduce polar groups (e.g., -OH or -SO₃H) at the para position while retaining fluorine for target affinity .
- Salt Formation : Prepare hydrochloride or mesylate salts to enhance crystallinity and dissolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
